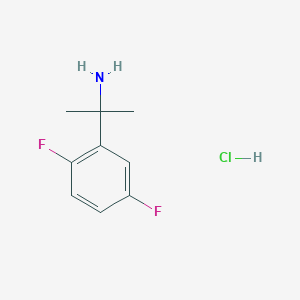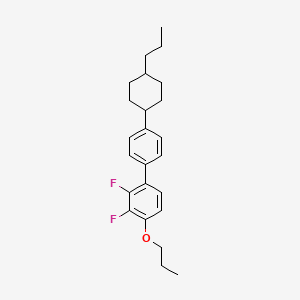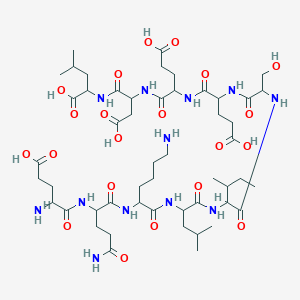
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid+NaOH→Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The use of high-purity reagents and solvents is essential to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used to substitute the hydroxyethyl group, depending on the desired product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylate group can interact with metal ions and other charged species. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-hydroxyethyl)pyrrolidine-3-carboxylic acid
- Sodium 1-(2-hydroxyethyl)pyrrolidine-3-carboxylate
- 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
Sodium 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of both a hydroxyethyl group and a carboxylate group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85414-23-9 |
|---|---|
Formule moléculaire |
C7H10NNaO4 |
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
sodium;1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO4.Na/c9-2-1-8-4-5(7(11)12)3-6(8)10;/h5,9H,1-4H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
AHNPSXHWFCFSQG-UHFFFAOYSA-M |
SMILES canonique |
C1C(CN(C1=O)CCO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



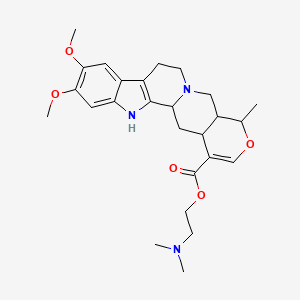
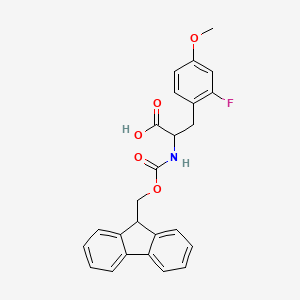
![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)

![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)

